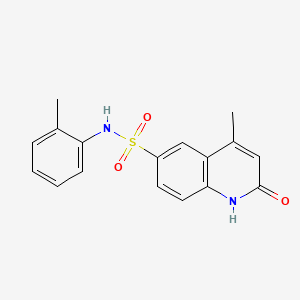

![molecular formula C24H30N6O2 B6485501 8-[3-(dimethylamino)propyl]-1,6,7-trimethyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 919041-93-3](/img/structure/B6485501.png)

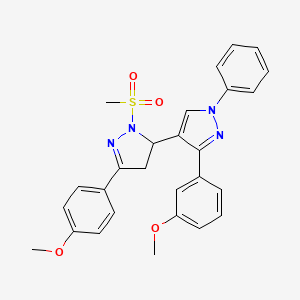

8-[3-(dimethylamino)propyl]-1,6,7-trimethyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “8-[3-(dimethylamino)propyl]-1,6,7-trimethyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione” is a complex organic molecule. It has a molecular formula of C15H22N6O2 .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple functional groups present. It includes an imidazo[1,2-g]purine core, which is a type of heterocyclic compound. This core is substituted with various groups, including a dimethylamino propyl group and a phenylpropenyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of its functional groups, its melting and boiling points would depend on its molecular weight and the types of intermolecular forces present, etc .作用机制

Target of Action

AKOS000728921, also known as F3234-0616 or MK-0616, is a novel, orally administered macrocyclic peptide . The primary target of this compound is proprotein convertase subtilisin/kexin type 9 (PCSK9) . PCSK9 is a protein that binds to low-density lipoprotein receptors (LDLR) on hepatocytes (liver cells), promoting their degradation and preventing them from recycling back to the cell surface . This process reduces the liver’s ability to remove LDL cholesterol (LDL-C) from the bloodstream, leading to increased levels of LDL-C .

Mode of Action

MK-0616 binds to PCSK9 and inhibits the interaction of PCSK9 with LDLR . By preventing PCSK9 from binding to LDLR, MK-0616 allows more LDLR to recycle back to the cell surface . This increases the liver’s capacity to clear LDL-C from the bloodstream, thereby decreasing plasma levels of LDL-C .

Biochemical Pathways

The primary biochemical pathway affected by MK-0616 is the LDL-C metabolic pathway . This leads to a decrease in plasma LDL-C levels .

Pharmacokinetics

The pharmacokinetics of MK-0616 are still under investigation. Early clinical trials have shown promising results . MK-0616 was well tolerated at doses up to 300 mg with no deaths, serious adverse events, or clinically meaningful trends in laboratory safety tests, vital signs, or ECGs as a function of study intervention .

Result of Action

The primary molecular effect of MK-0616 is the inhibition of PCSK9’s interaction with LDLR . On a cellular level, this leads to a decrease in plasma LDL-C levels . Clinically, this could potentially lead to a reduction in the risk of atherosclerotic cardiovascular disease (ASCVD), which is often associated with high levels of LDL-C .

未来方向

属性

IUPAC Name |

6-[3-(dimethylamino)propyl]-4,7,8-trimethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N6O2/c1-17-18(2)30-20-21(25-23(30)28(17)16-10-14-26(3)4)27(5)24(32)29(22(20)31)15-9-13-19-11-7-6-8-12-19/h6-9,11-13H,10,14-16H2,1-5H3/b13-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVZRNJPTGHAEOB-UKTHLTGXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C3=C(N=C2N1CCCN(C)C)N(C(=O)N(C3=O)CC=CC4=CC=CC=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2C3=C(N=C2N1CCCN(C)C)N(C(=O)N(C3=O)C/C=C/C4=CC=CC=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cinnamyl-8-(3-(dimethylamino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

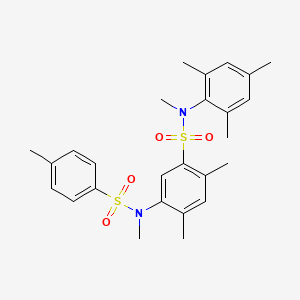

![5-{1-[2-(morpholin-4-yl)ethyl]-2-phenyl-1,4,5,6,7,8-hexahydroquinolin-4-ylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B6485430.png)

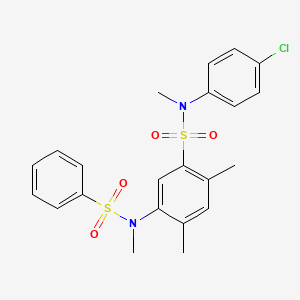

![N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide](/img/structure/B6485456.png)

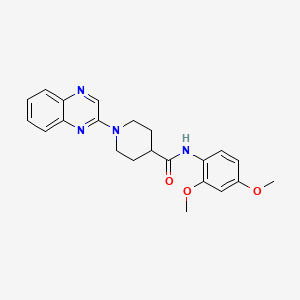

![N-{3-[(butan-2-yl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B6485461.png)

![1-{3-[(benzenesulfonyl)azanidyl]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}-3,5-dimethyl-1lambda5-pyridin-1-ylium](/img/structure/B6485463.png)

![N-[6-chloro-3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B6485478.png)

![8-[2-(diethylamino)ethyl]-1,7-dimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6485487.png)

![8-[3-(dimethylamino)propyl]-1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6485497.png)

![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide](/img/structure/B6485513.png)